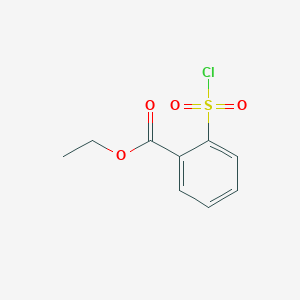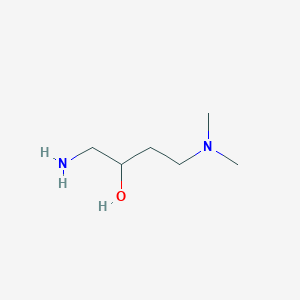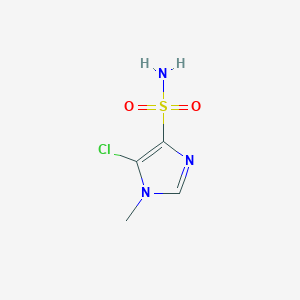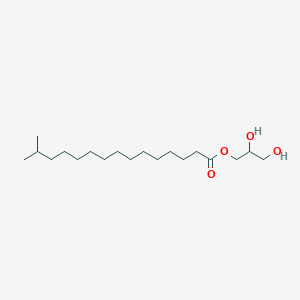
N-苯甲酰苯丙氨酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-benzoylphenylalaninate is a chemical compound with the molecular formula C18H19NO3 It is an ester derivative of phenylalanine, a naturally occurring amino acid
科学研究应用
Ethyl N-benzoylphenylalaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl N-benzoylphenylalaninate can be synthesized through the esterification of N-benzoylphenylalanine with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl N-benzoylphenylalaninate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the purification of the product through techniques such as recrystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: Ethyl N-benzoylphenylalaninate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzoylphenylalanine.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of ethyl N-benzoylphenylalaninate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce N-benzoylphenylalanine and ethanol. This process is facilitated by the catalytic residues within the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction.
相似化合物的比较
N-benzoylphenylalanine: A direct precursor in the synthesis of ethyl N-benzoylphenylalaninate.
Ethyl phenylalaninate: Lacks the benzoyl group, making it less hydrophobic and potentially less bioactive.
Benzyl alcohol derivatives: Result from the reduction of ethyl N-benzoylphenylalaninate.
Uniqueness: Ethyl N-benzoylphenylalaninate is unique due to its ester functionality combined with the benzoyl group, which imparts specific chemical properties such as increased hydrophobicity and potential for bioactivity. This makes it a valuable compound for studying enzyme interactions and developing new pharmaceuticals.
属性
CAS 编号 |
19817-70-0 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
ethyl (2S)-2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI 键 |
WTVXOKSBXDTJEM-INIZCTEOSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)


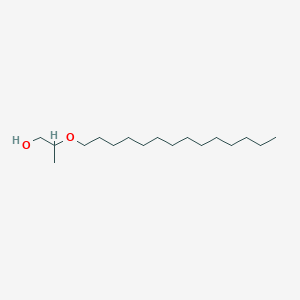
![2-(Chloromethyl)-5-fluorobenzo[d]thiazole](/img/structure/B34655.png)


